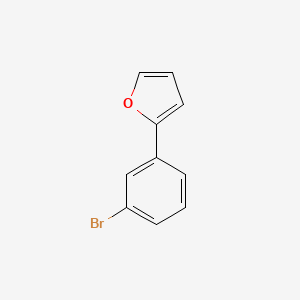

2-(3-Bromophenyl)furan

描述

Significance of Furan (B31954) Ring Systems in Modern Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the field of modern organic chemistry. numberanalytics.comnumberanalytics.comwikipedia.org Its unique electronic properties and reactivity make it a versatile building block in the synthesis of a wide array of complex molecules. numberanalytics.comnumberanalytics.com Furan and its derivatives are integral components of numerous natural products, including alkaloids, terpenoids, and polyketides. numberanalytics.comresearchgate.net This prevalence in nature underscores their biological relevance and has spurred extensive research into their synthesis and modification.

Beyond their presence in natural products, furan-containing compounds are prominent in medicinal chemistry and materials science. numberanalytics.comresearchgate.net They are found in a variety of pharmaceuticals, exhibiting a broad spectrum of biological activities such as antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net For instance, the well-known drug Ranitidine, used for treating stomach ulcers, and the potent diuretic Furosemide both feature a furan moiety. nih.gov The incorporation of a furan ring can significantly influence a molecule's pharmacological profile. researchgate.net In materials science, furan derivatives are utilized in the creation of polymers and resins with unique thermal and chemical resistance properties. numberanalytics.com The ability of the furan ring to undergo a variety of chemical transformations, including electrophilic substitution and cycloaddition reactions, further cements its importance as a versatile synthon for constructing complex molecular architectures. numberanalytics.comnumberanalytics.comacs.org

Overview of Brominated Aromatic Systems within Heterocyclic Compound Research

Brominated aromatic systems are of paramount importance in heterocyclic compound research, primarily due to the unique properties imparted by the bromine substituent. wku.edu The bromo group acts as a versatile functional handle, enabling a wide range of subsequent chemical modifications. researchgate.net This is particularly valuable in the synthesis of complex heterocyclic structures. One of the most significant applications of bromoarenes is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govmdpi.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction.

The presence of a bromine atom on an aromatic ring can also influence the electronic properties of the molecule, often enhancing its reactivity in certain transformations. vulcanchem.com While traditional methods for introducing bromine onto aromatic rings often required harsh conditions and toxic reagents, modern synthetic protocols have focused on developing milder and more selective bromination techniques. wku.edu The regioselective introduction of bromine into a heterocyclic system is a key challenge, as the position of the bromine atom dictates the possibilities for further functionalization and ultimately the structure and properties of the final product. wku.edu The development of efficient and regioselective bromination methods continues to be an active area of research, driven by the demand for novel heterocyclic compounds in various fields, including medicinal chemistry and materials science. wku.eduresearchgate.net

Contextualization of 2-(3-Bromophenyl)furan within Contemporary Synthetic Challenges

The compound this compound emerges as a molecule of significant interest at the intersection of furan chemistry and the utility of brominated aromatic systems. This structure combines the versatile reactivity of the furan ring with the synthetic handle provided by the bromine atom on the phenyl substituent. This strategic combination presents a unique platform for the synthesis of more complex and potentially bioactive molecules.

The key synthetic challenge and opportunity presented by this compound lies in the selective functionalization of its two reactive sites: the furan ring and the bromophenyl group. The furan ring is susceptible to electrophilic attack and can participate in various cycloaddition reactions. msu.edu Simultaneously, the carbon-bromine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This dual reactivity allows for a modular approach to the synthesis of a diverse library of compounds. For instance, the bromine atom can be readily transformed into a variety of other functional groups through reactions like the Suzuki-Miyaura coupling, enabling the introduction of new aryl or alkyl substituents. acs.orgnih.gov This versatility makes this compound a valuable intermediate in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai The strategic placement of the bromo group at the meta position of the phenyl ring also offers specific regiochemical outcomes in subsequent transformations, further expanding its synthetic utility.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not extensively available in the provided search results, we can infer some of its properties based on related compounds.

| Property | Value |

| Molecular Formula | C10H7BrO |

| Molecular Weight | 223.07 g/mol |

| Appearance | Likely a solid or oil |

| Boiling Point | Predicted to be high |

| Density | Predicted to be greater than 1 g/cm³ |

Note: The values in this table are predicted or inferred based on the properties of similar chemical structures and are not experimentally determined values for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the formation of the furan ring or the coupling of a pre-formed furan with a bromophenyl group. One common method involves the Paal-Knorr synthesis, which utilizes the cyclization of 1,4-dicarbonyl compounds. mdpi.com Another approach is the Suzuki-Miyaura cross-coupling reaction, which has proven to be a powerful tool for the formation of biaryl compounds. mdpi.comnih.gov

A plausible synthetic route could involve the Suzuki-Miyaura coupling of a furan-2-ylboronic acid or its trifluoroborate salt with 1,3-dibromobenzene (B47543) or a related brominated benzene (B151609) derivative. acs.org The reaction is typically catalyzed by a palladium complex in the presence of a base. acs.org

Table of Synthetic Methods for Related Aryl-Furans:

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Furan-2-ylboronic acid, Aryl halide | Pd catalyst, Base | 2-Aryl-furan |

| Heck Reaction | Furan, Aryl halide | Pd catalyst, Base | 2-Aryl-furan |

| Diethylzinc-mediated coupling | α-bromocarbonyl compounds | Et2Zn | Substituted furans |

Reactivity and Applications in Research

The reactivity of this compound is characterized by the distinct chemical behaviors of its two main components: the furan ring and the bromophenyl group. The furan ring is known to undergo electrophilic substitution reactions, with a preference for the 5-position due to the activating effect of the oxygen atom. msu.eduijabbr.com It can also act as a diene in Diels-Alder reactions, providing a route to more complex cyclic systems. numberanalytics.com

The carbon-bromine bond on the phenyl ring is a key site for a variety of powerful carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is a particularly important transformation, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov This reaction typically employs a palladium catalyst and a base to couple the bromophenyl moiety with a boronic acid or ester. acs.org The Heck reaction provides another avenue for functionalization, enabling the coupling of the bromophenyl group with alkenes. researchgate.netmdpi.com These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and functional materials.

The dual reactivity of this compound makes it a valuable building block in organic synthesis. Researchers can selectively functionalize either the furan or the bromophenyl group, or both, to create a diverse array of novel compounds. This versatility is highly sought after in drug discovery and materials science, where the systematic modification of a core scaffold is a common strategy for optimizing biological activity or material properties.

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIZEZABLIGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442457 | |

| Record name | 2-(3-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-51-1 | |

| Record name | 2-(3-Bromophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-bromophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenyl Furan and Analogues

Historical and Classical Approaches to Furan (B31954) Core Construction

Classical methods for furan synthesis have been foundational in heterocyclic chemistry, providing reliable routes to the furan core from acyclic precursors.

Paal-Knorr Cyclization and its Derivatives

The Paal-Knorr furan synthesis, first reported in 1884, is a cornerstone method for preparing furans. wikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. alfa-chemistry.comorganic-chemistry.org A variety of acids, including protic acids like sulfuric acid and hydrochloric acid, as well as Lewis acids and dehydrating agents such as phosphorus pentoxide, can be employed to facilitate this transformation. wikipedia.orgresearchgate.net

The mechanism, elucidated in the 1990s, involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgacs.org Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.org Studies have shown that the diastereomers of substituted 1,4-diketones can react at different rates, suggesting that the cyclization and enol formation occur in a concerted fashion rather than through a common enol intermediate. wikipedia.orgorganic-chemistry.org This reaction is versatile, allowing for the synthesis of furans with various substituents, including aryl groups. wikipedia.orgresearchgate.net

| Aspect | Description | References |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compounds (diketones, dialdehydes, or ketoaldehydes) | wikipedia.orgorganic-chemistry.org |

| Reagents/Catalysts | Protic acids (H₂SO₄, HCl), Lewis acids (ZnCl₂, BF₃·Et₂O), Dehydrating agents (P₂O₅, Ac₂O) | wikipedia.orgalfa-chemistry.com |

| General Mechanism | Acid-catalyzed enolization followed by intramolecular cyclization and dehydration | wikipedia.orgalfa-chemistry.com |

| Key Mechanistic Insight | The reaction proceeds via a concerted step involving attack of a protonated carbonyl by a forming enol, rather than through a stable monoenol intermediate. | wikipedia.orgorganic-chemistry.org |

Feist-Benary Synthesis and Mechanistic Insights

The Feist-Benary synthesis, discovered independently by Franz Feist and Erich Benary, is another classical method for constructing the furan ring. wikipedia.org This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, such as ammonia (B1221849) or pyridine. wikipedia.orguobaghdad.edu.iq

The mechanism proceeds in several steps. First, the base facilitates the formation of an enolate from the β-dicarbonyl compound. quimicaorganica.org This enolate then acts as a nucleophile, attacking the α-halo ketone in a step reminiscent of the Knoevenagel condensation. wikipedia.org An intramolecular nucleophilic substitution, where the enolate displaces the halide, leads to the formation of a dihydrofuran intermediate. wikipedia.orgyoutube.com Finally, dehydration of this intermediate yields the substituted furan product. youtube.com This method provides a valuable route to polysubstituted furans. rsc.org

| Step | Description | References |

|---|---|---|

| 1 | Base-catalyzed formation of an enolate from the β-dicarbonyl compound. | quimicaorganica.org |

| 2 | Nucleophilic attack of the enolate on the α-halo ketone (Knoevenagel-type condensation). | wikipedia.org |

| 3 | Intramolecular SN2 reaction leading to a dihydrofuran intermediate. | youtube.com |

| 4 | Dehydration to form the aromatic furan ring. | youtube.com |

Modern Strategies for 2-(3-Bromophenyl)furan and Polysubstituted Furan Synthesis

Modern synthetic methods, particularly those employing transition metal catalysts, have significantly expanded the scope and efficiency of furan synthesis, allowing for the construction of highly substituted and complex furan-containing molecules. arkat-usa.orgresearchgate.net

Transition Metal-Catalyzed Processes for Furan Ring Formation

Transition metal catalysis has become an indispensable tool in organic synthesis, and the formation of the furan ring is no exception. arkat-usa.org Catalysts based on palladium, copper, gold, and other metals have been developed to promote a variety of cyclization and coupling reactions leading to furans. arkat-usa.orgchim.ithud.ac.uk These methods often proceed under mild conditions and exhibit high functional group tolerance. arkat-usa.org

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and have been extensively applied to the synthesis of 2-arylfurans.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organohalide. morressier.com For the synthesis of this compound, this could involve the coupling of a 2-furylboronic acid or its derivatives with 1,3-dibromobenzene (B47543). The reaction is known for its mild conditions and tolerance of a wide array of functional groups. morressier.comnih.gov The use of potassium organotrifluoroborates as coupling partners has gained interest as they are less prone to protodeboronation compared to boronic acids. nih.gov The synthesis of various aryl-substituted furans has been achieved using Suzuki-Miyaura coupling, demonstrating its broad applicability. acs.orgthieme-connect.com

The Sonogashira coupling involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. researchgate.net This reaction is instrumental in creating the necessary precursors for subsequent cyclization to the furan ring. For instance, a 2-alkynylphenol derivative, prepared via Sonogashira coupling, can undergo a transition-metal-catalyzed heterocyclization to form a benzofuran, a furan analog. chim.it Similarly, the coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzofurans. organic-chemistry.org Stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols can lead to the formation of polysubstituted furans through subsequent catalyzed cyclization-aromatization. nih.govacs.org

| Reaction | Description | Key Features | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of an organoboron compound (e.g., 2-furylboronic acid) with an organohalide (e.g., 1,3-dibromobenzene). | Mild conditions, high functional group tolerance, various boron reagents can be used. | morressier.comnih.govacs.org |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide, often followed by a cyclization step. | Creates key precursors for furan ring formation, catalyzed by Pd and Cu complexes. | researchgate.netorganic-chemistry.orgnih.gov |

Copper-based catalysts have also emerged as highly effective in the synthesis of furans. Copper can mediate a variety of cyclization and coupling reactions, often offering a more economical alternative to palladium. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed reactions can be used to construct the furan ring from various starting materials. For example, a copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters can produce dihydrofuran derivatives, which are versatile precursors to trisubstituted furans. organic-chemistry.org Another approach involves the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes to yield multisubstituted furans. organic-chemistry.org Copper(I) iodide has been shown to catalyze the cycloisomerization of alkynyl ketones to produce 2,5-disubstituted furans. arkat-usa.org Furthermore, copper-catalyzed dehydrogenative C-O cyclization has been developed for the synthesis of furan-fused thienoacenes. acs.org

| Reactants | Catalyst/Reagent | Product Type | References |

|---|---|---|---|

| Silyl enol ethers and α-diazo-β-ketoesters | Copper(II) | 2,3,5-Trisubstituted furans (via dihydrofuran intermediates) | organic-chemistry.org |

| Alkyl ketones and β-nitrostyrenes | Copper | Multisubstituted furans | organic-chemistry.org |

| Alkynyl ketones | Copper(I) iodide | 2,5-Disubstituted furans | arkat-usa.org |

| 2-(Benzo[b]thiophen-2-yl)phenol | Copper | Furan-fused thienoacenes | acs.org |

Gold-Catalyzed Cycloisomerizations and Functionalizations

Gold catalysis has become a powerful tool for the synthesis of furans due to the high affinity of gold catalysts for carbon-carbon multiple bonds, which activates them for nucleophilic attack. beilstein-journals.org These methods often involve the cycloisomerization of functionalized alkynes, allenes, or enynes. beilstein-journals.orgscilit.comthieme-connect.com

A common strategy is the gold-catalyzed cycloisomerization of alkynyl ketones or alcohols. beilstein-journals.orgthieme-connect.com For instance, γ-acyloxyalkynyl ketones can be efficiently transformed into highly substituted furans using a (triphenylphosphine)gold(I) catalyst. beilstein-journals.org This reaction proceeds under mild conditions and demonstrates broad substrate scope. Similarly, gold catalysts facilitate the cycloisomerization of allenyl ketones and enynes to yield the corresponding furan derivatives. beilstein-journals.org

Tandem reactions initiated by gold catalysts provide an elegant route to complex furan structures in a single pot. One such approach involves a gold(I)-catalyzed Friedel-Crafts reaction of enynols with furan itself, followed by an alkyne/furan cyclization to produce arylated (Z)-enones or -enals. acs.org Another example is the propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, which, when catalyzed by gold(III) bromide in an ionic liquid, is followed by cycloisomerization to afford polysubstituted furans. mdpi.com This method is noted for its environmentally friendly aspects, including the potential for catalyst recycling. mdpi.com

The versatility of gold catalysis is further highlighted in its ability to direct different reaction pathways. For example, doubly-stabilized sulfonium (B1226848) ylides react with alkynes in the presence of a gold catalyst to produce either furans or furanones, depending on the electronic nature of the ylide's withdrawing groups. tcichemicals.com

| Catalyst System | Starting Materials | Product Type | Key Features |

| Ph₃PAuNTf₂ | Enynols, Furans | Arylated (Z)-enones/enals | Domino Friedel-Crafts/cyclization cascade. acs.org |

| AuBr₃ in [EMIM][NTf₂] | Propargylic alcohols, 1,3-Dicarbonyls | Polysubstituted furans | Environmentally friendly, catalyst recycling. mdpi.com |

| (Triphenylphosphine)gold(I) | γ-Acyloxyalkynyl ketones | Highly substituted furans | Efficient and general, mild conditions. beilstein-journals.org |

| Triazole-gold (TA-Au) / Copper | Propargyl alcohol, Alkynes | Di-, tri-, and tetrasubstituted furans | One-pot, three-step cascade reaction. organic-chemistry.org |

Iron-Catalyzed Methodologies

Iron catalysts have gained significant attention as they are inexpensive, abundant, and generally have low toxicity. acs.org In furan synthesis, iron catalysis is effective for oxidative C-H functionalization and domino reactions. nih.govacs.org

One notable method involves the Fe(OAc)₂-catalyzed cross-dehydrogenative-coupling (CDC) reaction between activated carbonyl methylenes and α-oxo ketene (B1206846) dithioacetals. nih.gov This oxidative process allows for the synthesis of tetrasubstituted furans by forming C-H/C-H bonds under oxidative conditions. nih.gov The resulting functionalized furans can be further modified into more complex structures. nih.gov

Domino reactions catalyzed by iron salts provide an efficient route to α-carbonyl furan derivatives from simple starting materials. acs.orgacs.org For example, Fe(ClO₄)₃ catalyzes a sequence involving intramolecular rearrangement, cyclization, and oxidation of electron-deficient alkynes and 2-yn-1-ols. acs.orgacs.orgnih.gov This one-pot procedure is a facile alternative for creating highly functionalized furans. acs.org A plausible mechanism for this transformation begins with the nucleophilic addition of a propargyl alcohol to an electron-deficient alkyne, followed by a 6-endo-dig addition of the resulting enol ether onto the iron(III)-alkyne complex. acs.org

| Catalyst | Reactants | Product | Reaction Type |

| Fe(OAc)₂ | Activated carbonyl methylenes, α-Oxo ketene dithioacetals | Tetrasubstituted furans | C-H/C-H cross-dehydrogenative-coupling. nih.gov |

| Fe(ClO₄)₃ | Electron-deficient alkynes, 2-yn-1-ols | α-Carbonyl furan derivatives | Domino rearrangement/cyclization/oxidation. acs.orgacs.org |

Ruthenium-Catalyzed Cycloisomerization Pathways

Ruthenium catalysts offer unique reactivity for the synthesis of substituted furans, often through oxidative annulation or cyclization of specialized substrates. rsc.orgnih.gov These methods can produce densely functionalized furan rings.

A recently developed method utilizes a Ru(II) catalyst for the intermolecular oxidative annulation of ynamides. rsc.org In the presence of Cu(OTf)₂ as an oxidant and a base, this reaction demonstrates a broad substrate scope for producing poly-substituted furans in good to excellent yields. rsc.org Another approach involves the Ru(II)-catalyzed intramolecular cyclization of vinyl diazoesters, which yields densely functionalized trisubstituted and tetrasubstituted furans. nih.gov

The cyclization of epoxyalkynes is also effectively catalyzed by ruthenium complexes. The catalyst TpRuPPh₃(CH₃CN)₂Cl facilitates the cyclization of various epoxyalkynes into functionalized furans. acs.org Deuterium labeling experiments suggest a mechanism involving a ruthenium-vinylidenium intermediate. acs.org Furthermore, ruthenium-catalyzed olefin cross-metathesis (CM) of allylic alcohols and enones produces γ-hydroxyenones, which can then undergo an acid-catalyzed isomerization cascade to yield 2,5-disubstituted furans. pnas.org

| Catalyst System | Substrate Type | Product Type | Key Mechanism/Feature |

| Ru(II) / Cu(OTf)₂ | Ynamides | Poly-substituted furans | Intermolecular oxidative annulation. rsc.org |

| Ru(II) | Vinyl diazoesters | Tri- and tetrasubstituted furans | Intramolecular cyclization. nih.gov |

| TpRuPPh₃(CH₃CN)₂Cl | Epoxyalkynes | Functionalized furans | Involves a ruthenium-vinylidenium intermediate. acs.org |

| Grubbs' catalyst / Acid | Allylic alcohols, Enones | 2,5-Disubstituted furans | Tandem olefin cross-metathesis/isomerization. pnas.org |

Metal-Free and Organocatalytic Approaches

To circumvent issues associated with trace metal impurities, metal-free and organocatalytic methods have been developed. These strategies often rely on the use of Lewis or Brønsted acids, or iodine as a catalyst, providing environmentally benign alternatives.

Lewis Acid and Brønsted Acid Mediated Transformations

Lewis and Brønsted acids are effective catalysts for the synthesis of furans, typically by promoting cyclization cascades of appropriately functionalized acyclic precursors. rsc.orgscispace.com

An efficient, metal-free approach utilizes a Lewis acid to catalyze the reaction of ene-yne-ketones and 1,3,5-triazinanes, leading to diverse functionalized furan derivatives in a single pot. acs.orgacs.org In some cases, a Lewis acid is used in conjunction with a transition metal catalyst to achieve high efficiency. For example, the combination of a palladium catalyst and BF₃·OEt₂ enables the synthesis of a wide range of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org

Brønsted acids, such as chloroacetic acid or p-toluenesulfonic acid (pTSA), can promote efficient intramolecular cascade reactions. nih.govpublish.csiro.au Chloroacetic acid catalyzes the diastereoselective cyclization of electron-deficient ynenones to produce 2,3,5-trisubstituted furans fused with a cyclopropyl (B3062369) ring. nih.gov A recently developed method employs pTSA in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to cyclize ynone substrates into 2-aryl-3-carboxylate ester furans and 2,3-diaryl furans under mild conditions. publish.csiro.au Mechanistic studies suggest that these acid-catalyzed reactions of ynenones may proceed through a free carbene intermediate. scispace.com

| Catalyst | Substrates | Product Type | Key Features |

| Lewis Acid | Ene-yne-ketones, 1,3,5-Triazinanes | Polysubstituted furans | Metal-free, one-pot, atom-economical. acs.orgacs.org |

| Chloroacetic Acid | Electron-deficient ynenones | Fused cyclopropyl furans | Diastereoselective cascade reaction. nih.gov |

| pTSA in HFIP | Ynone substrates | 2-Aryl-3-carboxylate ester furans | Metal-free, mild conditions. publish.csiro.au |

Iodine-Catalyzed Synthetic Routes

Molecular iodine has emerged as a simple, inexpensive, and environmentally friendly catalyst for various organic transformations, including the synthesis of furan derivatives. vhu.edu.vnorganic-chemistry.org These reactions are often performed under mild, solvent-free conditions. organic-chemistry.orgacs.org

The iodine-catalyzed synthesis of substituted furans can be achieved from α-propargyl-β-ketoester substrates. vhu.edu.vnchemrxiv.org Optimization studies have shown that a 15 mol% loading of iodine is highly effective for this transformation. vhu.edu.vnchemrxiv.org The reaction tolerates a range of terminal alkynes. vhu.edu.vn Mechanistic investigations, supported by DFT calculations, suggest that iodine enhances the acidity of an enol intermediate, which facilitates carbocation formation and subsequent cyclization. organic-chemistry.org This contrasts with pathways involving an unlikely alkenyl carbocation. vhu.edu.vn

Hypervalent iodine reagents, such as diacetoxyiodobenzene, can also be employed to induce domino oxidative cyclization reactions. nih.govmdpi.com This strategy has been used to synthesize cyclopenta[b]furans and can be applied to the construction of other complex furan-containing systems. nih.govmdpi.com For instance, 3-alkyl-2-nitrobenzo[b]furans have been synthesized from 2-(2-nitroethyl)phenols via an iodine(III)-mediated oxidative cyclization. acs.org

| Catalyst/Reagent | Substrates | Product Type | Conditions/Features |

| Molecular Iodine (I₂) | α-Propargyl-β-ketoesters | 3-Carboxy-2,5-disubstituted furans | Solvent-free, ambient temperature, 15 mol% catalyst loading. vhu.edu.vnorganic-chemistry.orgchemrxiv.org |

| Diacetoxyiodobenzene | α-Alkyl-β-dicarbonyls | Cyclopenta[b]furans | Domino oxidative cyclization. nih.govmdpi.com |

| Iodine(III) Reagents | 2-(2-Nitroethyl)phenols | 3-Alkyl-2-nitrobenzo[b]furans | Tandem oxidative cyclization. acs.org |

Photochemical and Electrochemical Synthetic Strategies for Furan Derivatives

Electrochemical methods represent a sustainable and powerful approach for constructing chemical bonds, often avoiding the need for stoichiometric chemical oxidants or metal catalysts. nih.govnih.gov

An electrochemical oxidative intramolecular cyclization has been developed for the synthesis of selenylbenzo[b]furan derivatives. nih.govfrontiersin.orgresearchgate.net This method involves the reaction of 2-alkynylphenols with diselenides in an undivided cell using platinum electrodes. frontiersin.org The reaction proceeds under oxidant-free, base-free, and transition metal-free conditions at room temperature and can be scaled up to the gram level. frontiersin.orgresearchgate.net

Recent research in synthetic organic electrochemistry has focused on developing operationally simple methods for bond formation via the generation of carbenium ions, including the functionalization of biomass-derived furan derivatives. rtu.lv These emerging strategies offer green alternatives for the synthesis and modification of the furan core. nih.gov

| Method | Substrates | Product Type | Key Features |

| Electrochemical Oxidative Cyclization | 2-Alkynylphenols, Diselenides | Selenylbenzo[b]furans | Galvanostatic electrolysis, oxidant- and metal-free, room temperature. nih.govfrontiersin.orgresearchgate.net |

One-Pot Multicomponent Reactions (MCRs) for Complex Furan Architectures

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single reaction vessel. nih.govscispace.com This strategy avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. Several MCRs have been developed for the construction of highly substituted and functionalized furan rings. nih.govscispace.com

A common approach involves the condensation of an arylglyoxal, a 1,3-dicarbonyl compound, and a third component. For instance, a catalyst-free, one-pot reaction between arylglyoxals, acetylacetone, and various phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base yields highly functionalized 1-(2-methyl-5-phenyl-4-(substituted-phenyl)furan-3-yl)ethan-1-one derivatives in excellent yields. nih.govscispace.com The reaction proceeds through a series of condensations and a final cyclization to form the furan ring. scispace.com

Another versatile MCR for furan synthesis involves the reaction of sulfonium acylmethylides with acetylenic esters. rsc.org This method allows for the regiospecific synthesis of polysubstituted furans with various carboxylate groups. The reaction of dimethylsulfonium 2-aryl-2-oxoethylides with dialkyl acetylenedicarboxylates in DMSO at 80°C can produce furan-3,4-dicarboxylates in good yields. rsc.org

Lipase (B570770) enzymes have also been employed as catalysts in one-pot MCRs to produce tetrasubstituted furans under mild, environmentally friendly conditions. mdpi.com A synergistic catalytic system using an immobilized lipase (Novozym 435) and tributylphosphine (B147548) facilitates the three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides to afford cyano-containing furans in high yields. mdpi.com These MCRs highlight the modularity and efficiency of building complex furan cores, which can be adapted for the synthesis of various aryl-substituted furans. nih.govrsc.orgmdpi.com

Table 1: Examples of One-Pot Multicomponent Reactions for Furan Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine, Acetone, Reflux | 1-(4-Aryl-2-methyl-5-phenylfuran-3-yl)ethan-1-ones | High | nih.govscispace.com |

| Sulfonium Acylmethylides, Acetylenic Esters | DMSO, 80°C or 160°C (Microwave) | Polysubstituted Furan Carboxylates | 74-85 | rsc.org |

| Benzoylacetonitriles, Aldehydes, Benzoyl Chlorides | Novozym 435, PBu₃, Ethanol, 37°C | Cyano-containing Tetrasubstituted Furans | 80-94 | mdpi.com |

| γ-Alkynyl Ketones | Acidic Conditions | Substituted Furans | - | nih.gov |

Specific Synthetic Approaches for Incorporating Bromophenyl Moieties or Bromination Studies of Furan Derivatives

The introduction of a bromophenyl group onto a furan ring can be achieved either by starting with a bromophenyl-containing precursor or by direct bromination of a pre-formed phenylfuran. These approaches are crucial for creating building blocks for further functionalization, particularly in cross-coupling reactions.

Direct Coupling Strategies Utilizing Bromophenyl Precursors

Direct coupling reactions are a powerful tool for forming the C-C bond between the furan ring and the bromophenyl moiety. These methods often employ transition metal catalysts, such as palladium or copper, to facilitate the reaction between appropriate precursors.

One such strategy involves a diethylzinc-mediated coupling reaction between two α-bromocarbonyl compounds. rsc.org For example, the reaction of 2,2-dibromo-1-(2-bromophenyl)ethan-1-one with 2-bromo-3-phenylpropanal (B7904120) in the presence of diethylzinc (B1219324) (Et₂Zn) yields 4-benzyl-2-(2-bromophenyl)furan. rsc.org This method constructs the furan ring and incorporates the bromophenyl group in a single synthetic sequence.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to synthesize aryl-substituted heterocycles. mdpi.comscispace.com A common strategy is to first synthesize a bromophenyl-furan intermediate, which then serves as a substrate for further coupling. For instance, 2-(4-bromophenyl)benzofuran (B12281498) can be prepared via a palladium/copper-catalyzed coupling-cyclization of 2-iodophenol (B132878) and 4-bromo-1-ethynylbenzene. mdpi.com This intermediate is then coupled with various arylboronic acids to produce more complex biaryl structures. mdpi.com Similarly, 5-(4-bromophenyl)-2(5H)-furanones have been synthesized and used as effective partners in Suzuki-Miyaura cross-coupling reactions to create novel furanone derivatives. scispace.com

The synthesis of amide derivatives also utilizes this approach. N-(4-bromophenyl)furan-2-carboxamide, prepared from furan-2-carbonyl chloride and 4-bromoaniline, can be arylated using a palladium catalyst and various arylboronic acids, demonstrating the utility of the bromophenyl-furan scaffold in medicinal chemistry. nih.gov

Table 2: Examples of Direct Coupling Strategies Using Bromophenyl Precursors

| Bromophenyl Precursor | Coupling Partner | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,2-Dibromo-1-(2-bromophenyl)ethan-1-one | 2-Bromo-3-phenylpropanal | Et₂Zn | 4-Benzyl-2-(2-bromophenyl)furan | 64 | rsc.org |

| 2-Iodophenol | 4-Bromo-1-ethynylbenzene | Pd(II)/CuI/PPh₃ | 2-(4-Bromophenyl)benzofuran | - | mdpi.com |

| p-Bromoacetophenone | 1,1-Dimethoxyacetone | TiCl₄, Bu₃N | 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone | 59 | scispace.com |

| N-(4-Bromophenyl)furan-2-carboxamide | Arylboronic Acids | Pd(PPh₃)₄, K₃PO₄ | N-(Arylated-phenyl)furan-2-carboxamides | 43-83 | nih.gov |

Regioselective Halogenation of Furan Rings in Substituted Furans

An alternative to building the molecule from a bromophenyl precursor is the direct, regioselective bromination of a pre-existing phenylfuran or a related furan-containing substrate. The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, but controlling the position of halogenation can be challenging.

The regioselectivity of bromination is influenced by the reaction conditions and the nature of the substituents on the furan ring. Studies on the bromination of natural products containing a furan moiety, such as fraxinellone (B1674054), provide valuable insights. nih.gov The furan ring in fraxinellone was previously brominated using N-bromosuccinimide (NBS), but with variable yields. nih.gov Optimization studies using a reduced fraxinellone derivative showed that reaction conditions could be tuned to selectively yield monobrominated or dibrominated products. For example, using NBS in combination with a catalytic amount of bromine (Br₂) at room temperature was found to be an optimal condition for producing the monobrominated furan derivative in a controlled manner. nih.gov

The choice of brominating agent is critical. Reagents such as NBS, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and bromine itself can be used. nih.gov For the fraxinellone system, DBDMH was effective in producing a dibrominated product in high yield at 40°C. nih.gov The principles of regioselective bromination are governed by both electronic and steric effects of the substituents already present on the furan or the attached phenyl ring. In the case of substituted phenols, for instance, steric hindrance can be exploited to direct bromination to a specific position. ccspublishing.org.cn While not directly on furans, these studies show that bulky sulfoxide (B87167) surrogates in the presence of HBr can lead to highly regioselective para-bromination of phenols, a principle that can be conceptually extended to substituted furan systems. ccspublishing.org.cn

Table 3: Reagents and Conditions for Regioselective Bromination of a Furan Ring

| Substrate | Brominating Agent(s) | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reduced Fraxinellone | NBS (1.05 equiv.), Br₂ (0.4 equiv.) | CH₂Cl₂, Room Temp, 1h | Monobromofuran | 52 | nih.gov |

| Fraxinellone | NBS | CH₂Cl₂, 40°C, 3h | Monobromofuran and Dibromofuran | 60 and 35 | nih.gov |

| Fraxinellone | DBDMH (1.4 equiv.) | CH₂Cl₂, 40°C, 2h | Dibromofuran | 85 | nih.gov |

| Phenol | HBr, DMSO | 40°C | p-Bromophenol | 80 | ccspublishing.org.cn |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms via Combined Computational and Experimental Approaches

The elucidation of reaction mechanisms for the formation of furan (B31954) derivatives often relies on a powerful synergy between computational and experimental techniques. osti.govchemrxiv.org High-level Density Functional Theory (DFT) calculations, for instance, can provide detailed insights into the thermodynamics and kinetics of a reaction, helping to identify intermediates and transition states. chemrxiv.orgmaxapress.com These theoretical predictions can then be validated and refined through experimental studies, such as kinetic analyses and the characterization of reaction intermediates using spectroscopic methods like NMR and mass spectrometry. osti.gov

For example, in the study of furan formation from alkynyl epoxides catalyzed by gold(III), computational analysis using B3LYP or M06-2X hybrid density functionals was employed to investigate the structural properties of transition states and intermediates in various solvents. maxapress.com Such studies have revealed that the electronic nature of substituents on the alkyne significantly influences the formation of the furan ring. maxapress.com Similarly, combined experimental and computational studies on the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) have successfully identified key reaction intermediates, providing a clearer picture of the reaction pathway. osti.gov

A notable example of this combined approach is the investigation of silver-mediated furan formation through oxidative coupling. nih.gov DFT calculations, alongside experiments, unraveled a mechanism involving both radical and subsequent ionic steps. nih.gov These studies highlighted the dual role of the silver cation as both an oxidant in the radical phase and a catalyst in the ionic phase, explaining several experimental observations. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms in Furan Synthesis

Intramolecular cyclization is a key strategy for the synthesis of the furan ring system. rsc.orgbeilstein-journals.org These reactions often involve the rearrangement of carefully designed starting materials to form the heterocyclic core.

Electrocyclic reactions, which are intramolecular pericyclic reactions, can play a significant role in the formation of cyclic structures, including furans. masterorganicchemistry.comlibretexts.org These reactions involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. libretexts.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is promoted by heat (thermal) or light (photochemical). masterorganicchemistry.com

The furan ring, despite its aromatic character, can undergo dearomatization reactions, which are crucial for the synthesis of more complex molecules. nih.govmagtech.com.cn These processes disrupt the aromaticity of the furan ring to create highly reactive intermediates that can undergo further transformations. nih.gov

One common dearomatization strategy is oxidation. nih.gov For example, cobalt-catalyzed oxygenation of furans can lead to the formation of lactones and silyl (B83357) peroxides. nih.govacs.org The proposed mechanism involves the formation of a bis(peroxy) intermediate, followed by cleavage of a carbonyl group. nih.gov The substitution pattern on the furan ring can significantly influence the reaction outcome. nih.gov For instance, 2-substituted furans with a carbonyl group tend to yield lactones as the primary product. nih.gov

Another approach to furan dearomatization is through cycloaddition reactions. nih.gov The intramolecular Diels-Alder (IMDA) reaction of furans is a well-established method for constructing complex polycyclic systems. nih.gov Additionally, [4+3] cycloadditions of furans with oxyallyl cations provide an efficient route to bridged bicyclic frameworks. nih.gov The rsc.orgbeilstein-journals.org-Still-Wittig rearrangement has also been employed to dearomatize furans and benzofurans. researchgate.net

Detailed Mechanisms of Cross-Coupling Reactions Involving Brominated Aromatic Systems

The synthesis of 2-(3-bromophenyl)furan likely involves a cross-coupling reaction to form the C-C bond between the furan and the bromophenyl moieties. While the specific synthesis of this compound is not detailed, the general mechanisms of such reactions are well-understood. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming aryl-heteroaryl bonds.

In a typical Suzuki coupling, for example, the catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, a 3-bromophenyl derivative) to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent (such as a furan boronic acid or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Similarly, in a Stille coupling, an organotin reagent would be used in place of the organoboron compound. The Heck reaction, on the other hand, involves the reaction of an aryl halide with an alkene (in this context, potentially a furan derivative with a vinyl substituent) in the presence of a palladium catalyst and a base.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Transition State Analysis and Reaction Pathway Determination

Computational chemistry plays a pivotal role in understanding the intricate details of reaction mechanisms by allowing for the analysis of transition states and the determination of reaction pathways. olemiss.edu By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. whiterose.ac.uk

For instance, in the computational analysis of the gold-catalyzed isomerization of alkynyl epoxides to furans, the geometries and energies of all stationary points on the potential energy surface were calculated. maxapress.com This allowed for the identification of the rate-determining step of the reaction. maxapress.com Similarly, studies on the pyrolysis of furan and its derivatives have used computational methods to compare the energy barriers of different possible reaction pathways, thereby identifying the most favorable mechanism for CO generation. rsc.orgrsc.org

The activation strain model (ASM) is a powerful tool used to analyze the reactivity in cycloaddition reactions involving furans. rsc.org This model deconstructs the activation energy into the strain energy (the energy required to deform the reactants into the transition state geometry) and the interaction energy (the stabilizing interaction between the deformed reactants). rsc.org This analysis has shown that the lower reactivity of furan in Diels-Alder reactions compared to cyclopentadiene (B3395910) is due to a less stabilizing interaction energy. rsc.org

Table 1: Calculated Energy Barriers for Furan Pyrolysis Pathways This table is based on data for the pyrolysis of furan and its derivatives and is intended to be illustrative of the types of data generated in mechanistic studies.

| Reactant | Rate-Determining Step | Calculated Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| Furan | Ring-opening | 343 rsc.org |

| Furfural (B47365) | Ring-opening | 330 rsc.org |

| Furfuryl alcohol | Ring-opening | 317 rsc.org |

| 5-Hydroxymethylfurfural | Ring-opening | 363 rsc.org |

Exploration of Radical and Ionic Pathways in Furan Transformations

The transformations of furan derivatives can proceed through either radical or ionic pathways, and in some cases, a combination of both. nih.gov The specific pathway followed often depends on the reaction conditions, such as the presence of initiators, catalysts, or light.

Radical reactions involving furans are common, particularly in atmospheric chemistry and combustion. The reaction of furan with hydroxyl radicals (OH), for example, is a key process in its atmospheric oxidation. whiterose.ac.ukacs.org This reaction can proceed via either addition of the OH radical to the furan ring or by hydrogen abstraction. whiterose.ac.uk The resulting radical intermediates can then undergo a variety of subsequent reactions, including ring-opening and reactions with molecular oxygen. acs.org The formation of radical intermediates has also been proposed in the photochemical reactions of furans with carbonyl compounds. researchgate.net

Ionic pathways are also prevalent in furan chemistry. The protonation of the furan ring can lead to the formation of carbocationic intermediates, which can then undergo various transformations. mdpi.com For example, the acid-catalyzed hydrolysis of 5-hydroxymethylfurfural (HMF) to levulinic acid and formic acid proceeds through an ionic mechanism involving the hydration of the furan ring. researchgate.net In the silver-mediated synthesis of furans, a mechanism involving an initial radical step followed by an ionic cyclization has been proposed. nih.gov This highlights how radical and ionic pathways can be intertwined in a single transformation. The attack of a hydroxide (B78521) ion on the furan ring of tanshinone I has been shown through computational studies to lead to ring-opening. worldscientific.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxymethylfurfural (HMF) |

| Furan boronic acid |

| Levulinic acid |

| Formic acid |

| Tanshinone I |

| Cyclopentadiene |

| Furfural |

| Furfuryl alcohol |

"}

Influence of Molecular Conformation and Stereochemistry on Reactivity

The reactivity of biaryl compounds, including this compound, is intrinsically linked to their three-dimensional structure. The relative orientation of the phenyl and furan rings, defined by the torsional angle around the central carbon-carbon single bond, dictates the molecule's conformational landscape. This, in turn, governs steric accessibility to reactive sites and the potential for orbital overlap required for certain reaction pathways. Furthermore, if rotation around this central bond is sufficiently hindered, it can give rise to atropisomerism, a form of axial chirality where distinct, non-interconverting enantiomers can be isolated. mdpi.comclaydenchemistry.netacs.org These stereoisomers may exhibit unique chemical reactivities.

Molecular Conformation and Rotational Barriers

The compound this compound belongs to the class of 6:5 biaryl systems (a six-membered ring connected to a five-membered ring). Such molecules are typically non-planar due to steric repulsion between the ortho-hydrogen atoms on adjacent rings. nih.gov The molecule exists as a mixture of conformers that interconvert through rotation about the C-C bond linking the two rings.

Computational studies on analogous 2-aryl furan systems provide insight into the conformational energetics that likely govern this compound. For instance, analysis of 2,2'-bifuran (B1329537) and 2-(2-thienyl)furan (B1594471) reveals two primary planar or quasi-planar conformations: a global minimum anti conformation (torsional angle ≈ 180°) and a local minimum syn conformation (torsional angle ≈ 0°). mst.edu The energy barrier to rotation separates these conformers. The height of this barrier is a critical factor; a low barrier allows for rapid interconversion, meaning the molecule is conformationally flexible, while a high barrier can lead to separable atropisomers. acs.org For 2,2'-bifuran, the rotational barrier is approximately 4 kcal/mol, while for 2-(2-thienyl)furan, it is slightly lower. mst.edu The presence of the meta-bromo substituent in this compound is not expected to dramatically alter this fundamental conformational preference, though it can influence the electronic properties of the phenyl ring.

| Compound | Conformation | Torsional Angle (τ) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| 2,2'-Bifuran | Global Minimum (anti) | ~180° | 0 | ~4.0 |

| Local Minimum (syn) | ~0° | ~2.0 | ||

| 2-(2-Thienyl)furan | Global Minimum (anti) | ~180° | 0 | ~3.0 |

| Local Minimum (syn) | ~0° | ~0.3 | ||

| This table presents calculated conformational energy data for model biaryl systems analogous to this compound, illustrating the typical energy differences between syn and anti conformers and the magnitude of rotational barriers. Data sourced from computational studies. mst.edu |

This conformational flexibility has direct consequences for reactivity. For a reaction to proceed, the molecule must adopt a specific conformation that allows for optimal reagent approach or orbital alignment. For example, in transition-metal-catalyzed cross-coupling or C-H activation reactions, the dihedral angle between the rings can influence the rate and success of the reaction by affecting the ability of the catalyst to coordinate and perform oxidative addition or other key mechanistic steps.

Stereochemistry and Atroposelective Reactions

When the barrier to rotation about the biaryl axis is high enough (typically >20 kcal/mol), stable atropisomers can exist. acs.org While this compound itself has a low rotational barrier, its derivatives can be designed to be atropisomeric. The principles of stereoselective synthesis developed for other biaryls are directly applicable.

Research into the synthesis of related axially chiral furans demonstrates how stereochemistry profoundly influences reactivity and product formation. In a pertinent example, the enantioselective synthesis of five-membered-ring atropisomers was achieved via Rh(III)-catalyzed C-H functionalization. nih.gov This methodology was successfully applied to a bromo-substituted furan derivative, highlighting that a chiral catalyst can effectively control the stereochemical outcome of the reaction, leading to a highly enantioenriched product. nih.gov

| Reactant | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| Bromo-substituted furan derivative | Chiral Rh(III) Complex | Atropisomeric Biaryl Product (3x) | Good | High |

| This table summarizes the outcome of an enantioselective C-H functionalization to produce a chiral, bromo-substituted furan-containing biaryl, demonstrating the influence of a chiral catalyst on stereochemical control. nih.gov |

Furthermore, the stereochemical course of a reaction can be directed by the reagents and conditions, which can favor the formation of one diastereomer over another. In a study on the intramolecular arylation of N-(2-bromophenyl)-2-furancarboxamides, which are structurally related to this compound, the choice of base was found to control the stereoselectivity of the cyclization, leading to different ratios of E/Z isomers. researchgate.net This suggests that the base influences the conformation of the palladium-complexed intermediate, which in turn dictates the stereochemistry of the resulting spirooxindole product. researchgate.net This provides a clear example of how reaction conditions can manipulate conformational preferences in a key intermediate to steer the stereochemical outcome.

| Substrate | Catalyst | Base | Major Product Isomer | Proposed Pathway |

| N-(2-bromophenyl)-2-furancarboxamide (1) | Pd(PPh₃)₄ | K₂CO₃ | E-isomer (2) | Heck insertion |

| N-(2-bromophenyl)-2-furancarboxamide (1) | Pd(PPh₃)₄ | t-BuOLi | Z-isomer (2) | Electrophilic palladation |

| This table illustrates how the choice of base influences the stereochemical outcome (E/Z ratio) in the Pd-catalyzed intramolecular arylation of a furan-containing biaryl system, highlighting the role of reaction conditions in controlling reactivity pathways. researchgate.net |

Reactivity Profiles and Transformational Studies of 2 3 Bromophenyl Furan

Electrophilic Substitution Reactions on the Furan (B31954) Nucleus

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr) reactions. wikipedia.org Due to the directing effect of the oxygen heteroatom, these reactions preferentially occur at the C5 position (the other α-position), which is electronically activated and sterically accessible. pearson.com The presence of the 3-bromophenyl group at the C2 position further influences the regioselectivity, reinforcing the preference for substitution at C5. Common electrophilic substitution reactions such as nitration, halogenation, and formylation can be performed on the furan moiety of 2-arylfurans. pharmaguideline.com

For instance, nitration of 2-phenylfuran (B99556) can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to introduce a nitro group, predominantly at the 5-position. pharmaguideline.comevitachem.com Similarly, formylation, a key reaction for introducing an aldehyde group, can be carried out using various methods, including the Vilsmeier-Haack reaction, to produce 5-aryl-2-furaldehydes. chempap.orgsigmaaldrich.com Halogenation with reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) also yields the 5-halo derivative. pharmaguideline.comresearchgate.net

Table 1: Examples of Electrophilic Substitution on 2-Arylfuran Systems

| Reaction | Electrophile/Reagent | Substrate | Product | Conditions | Yield (%) | Reference(s) |

| Nitration | Acetyl nitrate (AcONO₂) | 2-Phenylfuran | 2-Phenyl-5-nitrofuran | Low temperature | - | pharmaguideline.com |

| Bromination | N-Bromosuccinimide (NBS) | 2-Phenylfuran | 2-Phenyl-5-bromofuran | DMF, -5°C | - | pharmaguideline.comresearchgate.net |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 2-Phenylfuran | 5-Phenyl-2-furaldehyde | - | - | chempap.orgsigmaaldrich.com |

| Arylation | Benzenediazonium salt | Furan | 2-Phenylfuran | Meerwein Reaction | - | pharmaguideline.comchempap.org |

Note: Yields are not always specified in the general descriptions found in the references.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Moiety

The furan ring in 2-(3-Bromophenyl)furan can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This transformation provides a powerful route to constructing 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates for synthesizing complex molecules. nih.gov The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the stability of the resulting cycloadduct is a critical factor. nih.gov

The reaction of 2-arylfurans with various dienophiles, such as maleimides and maleate (B1232345) esters, has been studied. nih.gov The presence of substituents on both the furan and the dienophile influences the reactivity and the stereochemical outcome (endo/exo selectivity). For example, the reaction of 2-phenylfuran with N-methylmaleimide has been shown to produce a mixture of endo and exo diastereomers. nih.gov In some cases, the use of aqueous media or specific catalysts can promote the reaction, even for furans bearing electron-poor substituents. uc.pt Beyond the [4+2] cycloaddition, furan derivatives can also participate in other cycloaddition modes, such as [8+2] cycloadditions with partners like 8,8-dicyanoheptafulvene, although attempts with 5-phenylfuran-2(3H)-one were reported to be unsuccessful under the tested conditions. nih.gov

Table 2: Examples of Diels-Alder Reactions with 2-Arylfurans

| Diene | Dienophile | Product Type | Conditions | Outcome | Reference(s) |

| 2-Phenylfuran | N-Methylmaleimide | endo/exo-7-oxabicyclo[2.2.1]heptene | - | Good yield, 80:20 endo:exo ratio | nih.gov |

| 3-Alkoxy-2-alkyl/arylfurans | Dimethyl maleate | endo-7-oxabicyclo[2.2.1]heptene | Room temperature, catalyst-free | Good yield, excellent endo selectivity | nih.gov |

| 2-(Propargyloxy)phenyl)furan | (intramolecular) | 6H-benzo[c]chromen-8-ol | H₂O/EtOH (4:1) | Good efficiency | uc.pt |

Oxidative Transformations of the Furan Ring in this compound

The electron-rich furan ring is susceptible to various oxidative transformations, which can lead to either functionalization or ring-opening, depending on the oxidant and reaction conditions. pharmaguideline.com Treatment of 2-phenylfuran with common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of phenylfuranones. Milder reagents, such as meta-chloroperbenzoic acid (m-CPBA), can induce ring-opening reactions. pharmaguideline.com

Furthermore, oxidative coupling reactions provide a modern approach to C-C bond formation. For example, the palladium-catalyzed Heck arylation of furan derivatives followed by an in-situ oxidation step can generate 2-arylfurans. dntb.gov.ua Oxidative dearomatization is another key transformation, as seen in the conversion of 3-(furan-2-yl)propan-1-ones into more complex structures. These reactions highlight the furan ring's role as a versatile synthon that can be unmasked to reveal other functionalities.

Reactions at the Bromine Center on the Phenyl Ring

Cross-Coupling Chemistry for C-C and C-Heteroatom Bond Formation

The bromine atom on the phenyl ring of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. The most prominent among these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for synthesizing biaryl compounds or connecting the phenyl ring to other fragments. researchgate.netnih.gov

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. gold-chemistry.orgresearchgate.netwikipedia.org This method is fundamental for synthesizing arylalkynes. rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction has largely replaced older, harsher methods for synthesizing arylamines and is compatible with a vast array of amine coupling partners, including heterocycles. rsc.orgacs.org

Table 3: Overview of Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂, Pd(PPh₃)₄ / Base (K₂CO₃, K₃PO₄) | Biaryl, Aryl-alkene | nih.govresearchgate.netnih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (Et₃N, piperidine) | Arylalkyne | gold-chemistry.orgwikipedia.orgrsc.org |

| Buchwald-Hartwig | Primary/secondary amine | Pd(OAc)₂ / Phosphine (B1218219) ligand / Base (NaOtBu, K₂CO₃) | Arylamine | libretexts.orgwikipedia.orgrsc.org |

| Heck | Alkene | Pd(OAc)₂ / Phosphine ligand / Base (Et₃N) | Aryl-substituted alkene | researchgate.net |

Functional Group Interconversions and Derivatization Strategies on Both Moieties

The dual reactivity of this compound allows for a wide range of functional group interconversion (FGI) and derivatization strategies on both the furan and phenyl rings.

On the Phenyl Ring: A primary strategy involves converting the carbon-bromine bond into a more reactive functional group.

Metal-Halogen Exchange: The aryl bromide can undergo metal-halogen exchange with strong bases like n-butyllithium or via Grignard reagent formation (using magnesium metal). The resulting organolithium or Grignard reagent is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install new functional groups.

Cross-Coupling Products: The products obtained from the cross-coupling reactions described in section 4.4.1 can be further modified. For example, a nitro group introduced via a Suzuki coupling could be reduced to an amine, an alkyne from a Sonogashira coupling could undergo hydration or further cycloadditions, and an amine from a Buchwald-Hartwig reaction could be acylated or diazotized. evitachem.com

On the Furan Ring:

Electrophilic Substitution Products: Functional groups installed via electrophilic substitution (section 4.1) open avenues for further chemistry. For example, a 5-formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form larger conjugated systems. chempap.orgresearchgate.net

Ring Transformations: As discussed in section 4.3, oxidative conditions can transform the furan ring into a furanone or open it to yield a 1,4-dicarbonyl compound, providing access to entirely different molecular scaffolds. pharmaguideline.com

These derivatization strategies, applicable to both moieties, underscore the utility of this compound as a versatile platform for building molecular complexity.

Polymerization Tendencies and Control Mechanisms of Furan Derivatives

Furan and its derivatives are versatile building blocks for polymer synthesis, a field driven by the pursuit of materials from renewable resources. researchgate.net The furan ring can participate in polymerization in two primary ways: either as the main reactive component of the polymer backbone or as a pendant group attached to a polymerizable function. researchgate.net The inherent reactivity of the furan ring, characterized by its diene-like nature and susceptibility to acid-catalyzed reactions, dictates both the potential and the challenges in its polymerization. pharmaguideline.comresearchgate.net Control over polymerization pathways is crucial to prevent undesirable side reactions, such as ring-opening, which can compromise the structure and properties of the final polymer. mdpi.comrsc.org

Electrochemical Polymerization

Electropolymerization is a direct method for creating conductive polymer films on an electrode surface, combining polymer synthesis and deposition into a single step. rsc.org However, the direct electropolymerization of the parent furan monomer is challenging due to its high oxidation potential (around 1.8 V vs. SCE), which can lead to irreversible over-oxidation and degradation of the resulting polyfuran, yielding non-conjugated, low-quality materials. rsc.orgtandfonline.com

Several control mechanisms have been developed to mitigate this issue:

Monomer Design: A key strategy is to lower the oxidation potential by using monomers that are more easily oxidized than furan itself. This is achieved by using oligofurans (e.g., terfuran) or by attaching electron-donating groups to the furan ring. rsc.orgcambridge.org For instance, diketopyrrolopyrrole (DPP)-based monomers flanked by furan units exhibit lower oxidation potentials, facilitating polymerization. cambridge.org The phenyl group in this compound would similarly influence the electronic properties of the monomer.

Reaction Media: The choice of solvent and electrolyte is critical. Using a solvent system like trifluoride diethyl etherate and ethyl ether (BFEE/EE) has been shown to reduce the required electropolymerization potential. rsc.org

Asymmetric Polymerization: Chiral conjugated polymers can be synthesized from achiral furan-based monomers via electrochemical polymerization in cholesteric liquid crystal (CLC) electrolytes. tandfonline.comacs.org This method, termed "cholesteric liquid crystal asymmetric electrochemical polymerization," imparts optical activity and a helical structure to the polymer film. tandfonline.com

Interactive Data Table: Electropolymerization of Furan Derivatives

| Monomer | Polymerization Conditions | Key Findings | Reference |

| Furan | High potential (ca. 1.8 V vs. SCE) | Leads to ring opening and low-quality, non-conjugated polymers. | rsc.org |

| Oligofurans (e.g., Terfuran) | Lower potential (< 1.0 V vs. SCE) | Drastically decreases oxidation potential, yielding higher quality polyfurans with longer conjugation lengths. | rsc.org |

| 1,4-Di(2-furyl)-2,5-substituted phenylenes | Electrochemical polymerization in Cholesteric Liquid Crystal (CLC) | Produces optically active, chiral conjugated polymers from achiral monomers. | tandfonline.com |

| Furan-flanked Diketopyrrolopyrrole (BO-DPPF) | Anodic scan | The furan moiety acts as the electropolymerization initiation site; radical cations form on the furan rings. | cambridge.org |

Ring-Opening Polymerization (ROP)

The furan ring is susceptible to cleavage under certain conditions, particularly in the presence of strong acids. pharmaguideline.commdpi.com While often an undesirable side reaction, this tendency can be harnessed in controlled ring-opening polymerization (ROP) to create specific polymer architectures.

Acid-Catalyzed Polymerization and Ring-Opening Control: The acid-catalyzed polycondensation of furfuryl alcohol is a classic example where polymerization competes with ring-opening reactions. researchgate.netmdpi.com The degree of open structures (DOS) can be influenced by the reaction conditions. The presence of water as a solvent tends to increase the number of ring-opened structures, while the specific type of acidic initiator (Brønsted vs. Lewis acids) has a less pronounced effect. mdpi.com Strong acids like trifluoroacetic acid can lead to a high degree of polymerization and ring-opening. rsc.org Solvents like methanol (B129727) can suppress the polymerization of furan during its acid-catalyzed conversion. rsc.org

Frontal Ring-Opening Metathesis Polymerization (FROMP): This energy-efficient technique can be applied to furan derivatives. The process involves the Diels-Alder reaction of a furan compound with a dienophile (like benzyne) to form a strained bicyclic adduct, such as a 1,4-dihydro-1,4-epoxynaphthalene (HEN) derivative. nih.govchemrxiv.org This strained adduct then undergoes FROMP, initiated by a catalyst, to produce high-performance polymers. The substituents on the initial furan compound can be varied to modulate the polymerization kinetics and the thermomechanical properties of the resulting material. nih.govchemrxiv.org

ROP of Cyclic Esters: Furan-based polyesters can be synthesized via ROP of cyclic oligoesters. For example, cyclic oligomers of butylene-2,5-furandicarboxylate can be polymerized using a catalyst like tetrakis(2-ethylhexyl)-titanate to form poly(butylene 2,5-furandicarboxylate) (PBF). scispace.com This method offers an alternative to traditional polycondensation and can be generalized for other furanic polyesters. scispace.com

Interactive Data Table: Ring-Opening Polymerization of Furan Derivatives

| Monomer/Precursor | Polymerization Method | Catalyst/Initiator | Key Findings | Reference |

| Furfuryl Alcohol | Acid-catalyzed polycondensation | Various Brönsted and Lewis acids | Ring-opening is a significant side reaction. The presence of water increases the degree of open structures (DOS). | mdpi.com |

| 1,4-Dihydro-1,4-epoxynaphthalene (HEN) derivatives | Frontal Ring-Opening Metathesis Polymerization (FROMP) | Ruthenium-based catalysts | An energy-efficient method to produce high-performance thermoplastics from furan-Diels-Alder adducts. | nih.govchemrxiv.org |

| Cyclic Butylene 2,5-Furandicarboxylate Oligoesters | Ring-Opening Polymerization (ROP) | Tetrakis(2-ethylhexyl)-titanate | Successful formation of poly(butylene 2,5-furandicarboxylate) (PBF), demonstrating an alternative to polycondensation. | scispace.com |

Other Polymerization Mechanisms

Polycondensation: This is a widely used step-growth polymerization method for producing furan-based polymers. Classic examples include the production of thermosetting resins from furfural (B47365) or furfuryl alcohol and the synthesis of polyesters and polyamides from furan-2,5-dicarboxylic acid (FDCA). researchgate.net

Radical Polymerization: When the furan ring is a pendant group on a monomer with a polymerizable function, such as an acrylamide, free-radical polymerization can be employed. For example, N-[(furan-2-yl)methyl]acrylamide has been successfully polymerized using benzoyl peroxide (BPO) as an initiator to create a polymer with pendant furan groups. researchgate.net These groups can then be used for further modifications, such as thermoreversible cross-linking via the Diels-Alder reaction. researchgate.net

For this compound, the phenyl substituent would likely increase its stability against acid-catalyzed ring-opening compared to unsubstituted furan. pharmaguideline.com In electropolymerization, the phenyl group would alter the electronic properties and oxidation potential. The bromine atom provides a reactive handle, potentially allowing for post-polymerization modification or participation in certain catalytic polymerization schemes, such as cross-coupling polymerizations.

Advanced Spectroscopic Characterization for Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-(3-Bromophenyl)furan. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in deuterated chloroform (B151607) (CDCl₃) provide unambiguous evidence for its structure.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Analysis of the ¹H NMR spectrum of this compound shows distinct signals for both the furan (B31954) and the bromophenyl rings. rsc.org The furan protons appear as characteristic doublets and a doublet of doublets, while the protons of the 3-bromophenyl group manifest as a singlet, a doublet, a multiplet, and a triplet, consistent with a 1,3-disubstitution pattern. rsc.org

The ¹³C NMR spectrum complements this by showing ten distinct carbon signals, accounting for all carbon atoms in the molecule. rsc.org The chemical shifts confirm the presence of two aromatic rings and the carbon atom bonded to the bromine, which is significantly influenced by the halogen's electronegativity. rsc.org

Detailed proton and carbon NMR data are presented below. rsc.org

Interactive Data Table: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.86 | s | - | 1H | Phenyl H |

| 7.63 | d | 7.8 | 1H | Phenyl H |

| 7.52 | d | 1.1 | 1H | Furan H |

| 7.44–7.39 | m | - | 2H | Phenyl H |

| 7.23 | t | 7.8 | 1H | Phenyl H |

| 6.70 | d | 3.3 | 1H | Furan H |

| 6.49 | dd | 3.3, 1.8 | 1H | Furan H |

Interactive Data Table: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| 153.2 | C-O (Furan) |

| 143.2 | C-H (Furan) |

| 132.8 | C-Br (Phenyl) |

| 130.4 | C-H (Phenyl) |

| 127.1 | C-H (Phenyl) |

| 126.5 | C-H (Phenyl) |

| 122.9 | C (Phenyl) |

| 119.3 | C-H (Phenyl) |

| 111.8 | C-H (Furan) |

| 108.0 | C-H (Furan) |

To further confirm the assignments made from 1D NMR spectra and to understand through-space interactions, advanced 2D NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This technique is instrumental in definitively assigning which proton is bonded to which carbon, confirming the assignments listed in the tables above. For instance, it would show a cross-peak between the furan proton signal at δ 7.52 ppm and the furan carbon signal at δ 143.2 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment maps protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.com For a relatively planar molecule like this compound, NOESY would show correlations between adjacent protons on the same ring. More importantly, it would reveal through-space proximity between protons on the furan ring and the nearby protons on the phenyl ring, helping to establish the preferred conformation of the molecule in solution. For example, a correlation between the furan proton at position 5 (δ 7.52 ppm) and the proton at position 2 of the phenyl ring would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule, providing a molecular fingerprint and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. rsc.org Key peaks include those for aromatic C-H stretching, C=C stretching within the aromatic and furan rings, and C-O-C stretching of the furan ether group. The region below 800 cm⁻¹ shows bands corresponding to C-H out-of-plane bending, which is diagnostic of the substitution pattern on the aromatic rings, as well as a band for the C-Br stretch. rsc.org

Interactive Data Table: Key FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Description |

| 2923.6 | Aromatic C-H Stretch |

| 1599.5 | Aromatic C=C Stretch |

| 1560.9 | Furan Ring C=C Stretch |

| 1470.0 | Aromatic C=C Stretch |

| 1218.8 | C-O-C Asymmetric Stretch |

| 1157.9 | In-plane C-H Bending |

| 1008.1 | Furan Ring Breathing |

| 911.4 | Out-of-plane C-H Bending |

| 778.0 | C-H Out-of-plane Bending (Phenyl) |

| 731.6 | C-Br Stretch |

Source: rsc.org